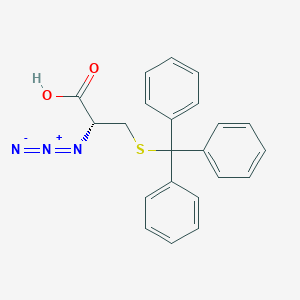

(2R)-2-Azido-3-(trityl-thio)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2R)-2-Azido-3-(trityl-thio)propanoic acid” is a chemical compound with the molecular formula C22H19N3O2S . It is offered by various chemical suppliers for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 389.47 g/mol . For a more detailed structural analysis, techniques such as NMR and HPLC can be used .Mécanisme D'action

Target of Action

This compound is a complex molecule and its interaction with biological systems is likely multifaceted .

Mode of Action

It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs

Biochemical Pathways

It is often incorporated in analogs of bioactive peptides as a replacement of an N-terminal Cys . This suggests that it may play a role in peptide synthesis and protein modification, but the specific pathways and downstream effects are yet to be determined.

Result of Action

Given its use in organic synthesis and pharmaceuticals, it is likely to have diverse effects depending on the specific context of its use .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in lab experiments include its ease of synthesis, non-toxic nature, and versatility in modifying proteins and peptides. However, its explosive nature due to the presence of sodium azide requires careful handling and storage. Additionally, the selective activation of the azido group using copper-catalyzed azide-alkyne cycloaddition can be challenging and requires expertise in organic chemistry.

Orientations Futures

(2R)-2-Azido-3-(trityl-thio)propanoic acida-OH has a wide range of potential future directions in scientific research. Some possible directions include:

1. The development of new methods for selective activation of the azido group in (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH, allowing for the attachment of various functional groups to proteins and peptides.

2. The use of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in the synthesis of peptide nucleic acids for gene therapy applications.

3. The modification of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH for use in targeted drug delivery systems.

4. The use of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in the study of protein-protein interactions and enzyme kinetics.

5. The development of new applications for (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH in biochemistry and medicinal chemistry.

Conclusion:

(2R)-2-Azido-3-(trityl-thio)propanoic acida-OH is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. Its use in various applications in biochemistry and medicinal chemistry has led to numerous discoveries and advancements in the field. Further research into the selective activation of the azido group in (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH and its potential applications in gene therapy and targeted drug delivery systems holds great promise for the future.

Méthodes De Synthèse

The synthesis of (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH involves the reaction of trityl chloride with L-alanine, followed by the addition of sodium azide. The reaction takes place in anhydrous conditions and requires careful handling due to the explosive nature of sodium azide. The final product is obtained by purification through column chromatography.

Applications De Recherche Scientifique

(2R)-2-Azido-3-(trityl-thio)propanoic acida-OH has been widely used in scientific research as a chemical tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is also used in the synthesis of peptide nucleic acids and in the modification of proteins for bioconjugation. The azido group in (2R)-2-Azido-3-(trityl-thio)propanoic acida-OH can be selectively activated using copper-catalyzed azide-alkyne cycloaddition, allowing for the attachment of various functional groups to proteins and peptides.

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-azido-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c23-25-24-20(21(26)27)16-28-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,26,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVBPYKEBGJMHV-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2902045.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2902049.png)

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2902055.png)

![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)

![4-{[(Furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2902063.png)

![N-[2-Amino-4-(4-chloro-phenyl)-thiazol-5-yl]-benzamide](/img/structure/B2902067.png)